Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester
Overview
Description
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, also known as BCP, is a highly strained carbocycle that has fascinated the chemical community for decades because of its unique structure . It is often used in medicinal chemistry as a bioisostere to replace phenyl, tert-butyl groups, and alkyne functional groups, thus altering the pharmacokinetic properties .
Synthesis Analysis
The synthesis of BCP involves a flow photochemical addition of propellane to diacetyl, which allows the construction of the BCP core in a large scale within a day . The haloform reaction of the formed diketone in batch affords BCP in a multigram amount . Most of the medchem-relevant BCP-containing derivatives are obtained today from BCP .Molecular Structure Analysis
The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations . While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field .Chemical Reactions Analysis
The key step in the synthesis of BCP is the in-flow photochemical reaction between propellane and diacetyl under irradiation with 365 nm in flow . This reaction allows the construction of the BCP core .Physical and Chemical Properties Analysis
The physical and chemical properties of BCP make it a valuable bioisostere in drug discovery . Replacing certain functional groups with BCP can improve solubility, lower lipophilicity, and increase metabolic stability .Scientific Research Applications
Bioisostere Applications
Bicyclo[1.1.1]pentanes (BCPs) are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. They are utilized in drug design due to their ability to replace these groups and improve physicochemical properties like permeability, solubility, and metabolic stability. For example, a method has been developed for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, highlighting the utility of BCPs in streamlining the synthesis of important building blocks in medicinal chemistry (Hughes et al., 2019). Similarly, BCPs have been synthesized using radical acylation and alkylation methods, further expanding their application in drug discovery (Qing Li et al., 2022).
Functionalization and Synthesis Techniques
The functionalization of BCPs, particularly with stereogenic centers, remains a significant challenge in synthetic chemistry. Advanced techniques like diastereoselective asymmetric enolate functionalization have been developed to create α-chiral BCPs, demonstrating the ongoing evolution of synthesis methods for these compounds (Marie L. J. Wong et al., 2019). Additionally, the synthesis of selenoether and thioether functionalized BCPs from selenosulfonates/thiosulfonates showcases the diversity of functional groups that can be integrated into BCP frameworks (Zhen Wu et al., 2020).
Structural and Physical Properties
Understanding the structural and physical properties of BCPs and their derivatives, such as their ionization potential and bond dissociation energies, is crucial for their application in scientific research. Studies have been conducted to calculate the structures and energies of ions derived from BCPs, providing valuable insights into their chemical behavior (K. B. Wiberg et al., 1992). Furthermore, the investigation of the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane has revealed unique characteristics, like the unusually strong tertiary C-H bond, indicating its potential in various chemical applications (D. Reed et al., 2002).
Recent Synthetic Advances
Recent advances in the synthesis of BCPs focus on overcoming the challenges associated with their functionalization. Techniques such as radical multicomponent carboamination and organophotoredox catalysis have been employed to create diverse BCP derivatives, demonstrating the adaptability of these methods in synthesizing complex BCP structures (Junichiro Kanazawa et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-10(2,3)16-9(14)12-5-11(6-12,7-12)8(13)15-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFSPGQEQJHQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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